N-(4-fluoro-1,3-benzothiazol-2-yl)-4-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide
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Description
N-(4-fluoro-1,3-benzothiazol-2-yl)-4-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide is a useful research compound. Its molecular formula is C21H16FN3O3S2 and its molecular weight is 441.5. The purity is usually 95%.
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Scientific Research Applications
Antimalarial and Antiviral Applications
N-(4-fluorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide derivatives have been explored for their potential in antimalarial and antiviral activities. For instance, the theoretical investigation into antimalarial sulfonamides against COVID-19 through computational calculations and molecular docking studies revealed promising antimalarial activity. This research highlighted the compound's ability to inhibit Plasmepsin-1 and Plasmepsin-2 enzymes crucial for the malaria parasite's life cycle, as well as SARS-CoV-2 main protease and Spike Glycoprotein, indicating potential dual utility in managing malaria and COVID-19 infections (Fahim & Ismael, 2021).
Anticancer Activity
Derivatives of N-(4-fluorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide have been synthesized and evaluated for their anticancer properties. Research on Co(II) complexes of similar sulfonamide compounds demonstrated anticancer activity against human breast cancer cell lines, suggesting the potential of these compounds in cancer therapy (Vellaiswamy & Ramaswamy, 2017).
Inhibition of PI3K/mTOR Pathway
The compound has been investigated for its role in inhibiting the PI3K/mTOR pathway, which is critical in various cancers. A study focusing on derivatives showed potent inhibition of PI3Kα and mTOR in vitro and in vivo, highlighting the therapeutic potential of these compounds in cancer treatment by targeting the PI3K/mTOR signaling pathway (Stec et al., 2011).
Antituberculosis Activity
Explorations into thiazole-aminopiperidine hybrid analogues as Mycobacterium tuberculosis GyrB inhibitors revealed compounds with significant activity against Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase, along with antituberculosis activity. This research opens avenues for new therapeutic agents against tuberculosis (Jeankumar et al., 2013).
Material Science Applications
In the realm of material science, derivatives of N-(4-fluorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide have been used in the synthesis of key intermediates like Tianeptine, showcasing its utility beyond pharmaceutical applications and into chemical synthesis and material development (Xiu-lan, 2009).
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-4-methylsulfonyl-N-(pyridin-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O3S2/c1-30(27,28)16-10-8-14(9-11-16)20(26)25(13-15-5-2-3-12-23-15)21-24-19-17(22)6-4-7-18(19)29-21/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMFXHJSJEMJAPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=CC=C4S3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.